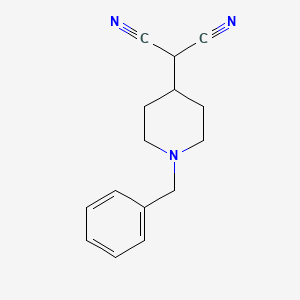

(1-Benzylpiperidin-4-yl)propanedinitrile

Description

Structure

3D Structure

Properties

CAS No. |

744195-35-5 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propanedinitrile |

InChI |

InChI=1S/C15H17N3/c16-10-15(11-17)14-6-8-18(9-7-14)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2 |

InChI Key |

FUGIBOLJEBBFHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(C#N)C#N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylpiperidin 4 Yl Propanedinitrile and Precursors

Strategies for the Construction of the (1-Benzylpiperidin-4-yl) Core

The synthesis of the N-benzylated piperidine (B6355638) ring is a critical first stage. Researchers have developed several reliable methods, including reductive amination for direct N-benzylation, catalytic hydrogenation to form the saturated heterocyclic ring, and multi-component reactions for a more convergent synthesis.

Reductive Amination Approaches for N-Benzylation

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it ideal for the N-benzylation of a pre-existing piperidine ring. harvard.edu This approach typically involves the reaction of 4-piperidone (B1582916) with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to yield N-benzyl-4-piperidone. guidechem.com

A particularly mild and selective reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This reagent is favored because it is less basic and more sterically hindered than other common reducing agents like sodium cyanoborohydride, reducing the likelihood of side reactions. harvard.edu The reaction is efficient for a wide range of aldehydes and ketones. nih.gov The general protocol can be performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.org Dichloroethane (DCE) is often the preferred solvent, though tetrahydrofuran (B95107) (THF) can also be used. organic-chemistry.orgnih.gov The use of acetic acid can catalyze the reaction, particularly with ketones. organic-chemistry.orgnih.gov

Table 1: Reductive Amination of 4-Piperidone with Benzaldehyde

| Reducing Agent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH(OAc)₃ | Dichloroethane (DCE) | Acetic Acid (optional) | High | nih.gov |

| NaBH(OAc)₃ | Tetrahydrofuran (THF) | Acetic Acid (optional) | High | nih.gov |

This interactive table summarizes common conditions for the N-benzylation of 4-piperidone via reductive amination.

Another route to N-benzyl-4-piperidone involves the reaction of benzylamine (B48309) with acrylic esters. This process includes a 1,4-addition (Michael addition) followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to furnish the desired product. chemicalbook.com

Catalytic Hydrogenation Routes to Piperidine Ring Formation

An alternative strategy for constructing the N-benzylpiperidine core is through the catalytic hydrogenation of a corresponding N-benzylpyridinium salt. This method builds the saturated piperidine ring from an aromatic pyridine (B92270) precursor. The pyridine ring is first activated by N-benzylation with a reagent like benzyl (B1604629) bromide to form an N-benzylpyridinium salt. dicp.ac.cn This salt is then subjected to hydrogenation.

This reduction can be achieved using various catalyst systems. While precious metal catalysts like platinum dioxide or palladium on carbon (Pd/C) are effective, they can sometimes lead to the cleavage of the N-benzyl group (debenzylation). google.comnih.gov To circumvent this, specific catalyst systems and conditions have been developed. For instance, rhodium-based catalysts have been employed for the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cnresearchgate.net Iridium-catalyzed asymmetric hydrogenation has also been reported, offering a route to chiral piperidine derivatives. dicp.ac.cnnih.gov Non-noble metal catalysts, such as specific nickel-based catalysts, have been developed to reduce the quaternary ammonium (B1175870) salt of N-benzyl-3-hydroxypyridine to the corresponding piperidinol without significant debenzylation, a principle applicable to other substituted pyridines. google.com

Table 2: Catalytic Hydrogenation of N-Benzylpyridinium Precursors

| Catalyst System | Hydrogen Source | Key Feature | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂/MeO-BoQPhos | H₂ Gas | Asymmetric, high enantioselectivity | dicp.ac.cn |

| [RhCp*Cl₂]₂ / KI | HCOOH/Et₃N | Transfer hydrogenation | dicp.ac.cnresearchgate.net |

| Nickel-based catalyst | H₂ Gas | Low-cost, avoids debenzylation | google.com |

This interactive table outlines various catalytic systems for the formation of the piperidine ring via hydrogenation.

Multi-Component Reactions for Piperidine Scaffold Synthesis

Multi-component reactions (MCRs) provide a powerful and atom-efficient strategy for the synthesis of complex molecular scaffolds like functionalized piperidines in a single step. nih.govresearchgate.net These reactions combine three or more starting materials in a one-pot reaction to form a product that contains portions of all the initial reactants.

For the synthesis of highly substituted piperidines, a common MCR involves the reaction of an aromatic aldehyde (like benzaldehyde), an amine, and a β-ketoester. researchgate.net While this specific combination does not directly yield the (1-Benzylpiperidin-4-yl) core, it demonstrates the principle of using MCRs to rapidly assemble the piperidine ring. A double aza-Michael addition of a primary amine, such as benzylamine, onto a divinyl ketone is an effective method for accessing 4-piperidone-based structures. nih.gov The development of biocatalytic MCRs, for instance using an immobilized lipase, has also been reported for the synthesis of piperidine derivatives. rsc.org

Installation of the Propanedinitrile Moiety

Once the N-benzyl-4-piperidone core is obtained, the final step is the introduction of the propanedinitrile group at the C4 position. This is most commonly achieved through a condensation reaction with malononitrile (B47326).

Homologation Reactions via Acrylonitrile (B1666552) Intermediates

The installation of the propanedinitrile group can be viewed as a homologation. The most direct method, which proceeds via an acrylonitrile-type intermediate, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl group, here N-benzyl-4-piperidone. bhu.ac.inresearchgate.net The reaction produces an intermediate, (1-benzylpiperidin-4-ylidene)malononitrile, which is an α,β-unsaturated dinitrile (an acrylonitrile derivative). nih.gov

This condensation is a cornerstone reaction for forming carbon-carbon bonds. nih.gov Various catalysts can be employed, including weak bases like piperidine or ammonium acetate. acs.orgnih.gov The reaction is often carried out at room temperature or with gentle heating. nih.govnih.gov The resulting ylidene product contains a double bond that can be subsequently reduced if the saturated propanedinitrile is the desired final product.

Separately, aza-Michael reactions using acrylonitrile have been employed to synthesize three-carbon modified piperidines, demonstrating the utility of acrylonitrile as a building block in piperidine chemistry. researchgate.net

Direct Cyanation and Dicyanation Strategies

The Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile can be considered a direct dicyanation strategy at the carbonyl carbon. researchgate.netias.ac.in This reaction directly converts the C=O group into a C=C(CN)₂ group, efficiently installing the required dinitrile moiety. nih.gov

Table 3: Knoevenagel Condensation of N-Benzyl-4-piperidone with Malononitrile

| Catalyst | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Piperidine | Benzene (B151609) | Room Temp | (1-benzylpiperidin-4-ylidene)malononitrile | acs.org |

| Ammonium Acetate | Microwave | 320 W | (1-benzylpiperidin-4-ylidene)malononitrile | nih.gov |

This interactive table details conditions for the Knoevenagel condensation to install the dinitrile moiety.

Another classical method for introducing a cyano group at a carbonyl position is the Strecker synthesis. The reaction of N-benzyl-4-piperidone with an amine (e.g., aniline) and a cyanide source like potassium cyanide leads to an α-aminonitrile. google.com While this is a cyanation reaction, it does not directly produce the dinitrile. However, it is a key strategy for functionalizing the 4-position of the piperidone ring with a cyano group. google.com

Nucleophilic Substitution Reactions with Cyanide Sources

A primary and effective method for the synthesis of (1-Benzylpiperidin-4-yl)propanedinitrile involves the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group. In this context, the reaction is performed between the precursor 1-benzyl-4-piperidone and malononitrile. acs.orgnih.govbhu.ac.inresearchgate.net Malononitrile is particularly reactive due to the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons, facilitating the formation of a nucleophilic carbanion under basic conditions. researchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, in a suitable solvent like benzene or ethanol. acs.orgbhu.ac.in The mechanism initiates with the deprotonation of malononitrile to form a resonance-stabilized carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The resulting intermediate subsequently undergoes dehydration to yield the unsaturated product, 2-(1-benzylpiperidin-4-ylidene)malononitrile. acs.org

To obtain the target saturated compound, (1-Benzylpiperidin-4-yl)propanedinitrile, a subsequent reduction step is necessary. This is typically achieved through catalytic hydrogenation, where the carbon-carbon double bond of the ylidene intermediate is reduced, for example, using hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov

A study involving a tungsten-promoted synthesis of methylphenidate derivatives demonstrated the successful nucleophilic addition of deprotonated malononitrile to a dihydropyridine (B1217469) intermediate, highlighting the viability of this approach in complex molecular scaffolds. nih.gov

Table 1: Knoevenagel Condensation for Precursor Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Reactant 1 | Reactant 2 | Catalyst | Product | Subsequent Step |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Malononitrile | Piperidine/Acetic Acid | 2-(1-Benzylpiperidin-4-ylidene)malononitrile | Reduction |

| 1-Benzyl-4-piperidone | Malononitrile | Ammonium Acetate | 2-(1-Benzylpiperidin-4-ylidene)malononitrile | Reduction |

Horner-Wadsworth-Emmons Reagent Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for forming the carbon-carbon double bond in the precursor to (1-Benzylpiperidin-4-yl)propanedinitrile. wikipedia.orgalfa-chemistry.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. organic-chemistry.org

In the synthesis of the target compound's precursor, 1-benzyl-4-piperidone serves as the ketone. The HWE reagent would be a phosphonate ester bearing a cyanomethyl group, such as diethyl cyanomethylphosphonate. The reaction begins with the deprotonation of the phosphonate reagent using a strong base (e.g., sodium hydride, NaH) to generate a nucleophilic phosphonate carbanion. wikipedia.orgslideshare.net This carbanion then adds to the carbonyl of 1-benzyl-4-piperidone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to give the desired alkene, 2-(1-benzylpiperidin-4-ylidene)acetonitrile, and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.org

While this specific HWE reaction yields a mononitrile product, it establishes the crucial C4-side chain linkage. Conversion to the dinitrile would require an additional synthetic step. The HWE reaction is advantageous due to the high reactivity of the phosphonate carbanion and the simple removal of byproducts. alfa-chemistry.com

Stereoselective Synthesis of (1-Benzylpiperidin-4-yl)propanedinitrile Analogs

Creating analogs of (1-Benzylpiperidin-4-yl)propanedinitrile with specific stereochemistry is crucial for exploring structure-activity relationships. Numerous advanced strategies have been developed for the stereoselective synthesis of substituted piperidines. These methods can be adapted to control the stereocenters on the piperidine ring, particularly when additional substituents are introduced.

Methodologies for synthesizing stereochemically defined methylphenidate analogs are highly relevant. nih.govresearchgate.netacs.org These often involve catalyst-controlled C-H insertion reactions or hydrogenations of pyridine precursors that can set the stereochemistry at various ring positions. nih.govnih.gov For instance, enantioselective synthesis can be achieved through the desymmetrization of prochiral compounds via organocatalytic intramolecular aza-Michael reactions, which can generate enantiomerically enriched 2,5- or 2,6-disubstituted piperidines. rsc.org

Other powerful techniques include:

Reductive Amination: This is a common strategy for building 2,6-disubstituted piperidines, where hydrogenation of an imine or iminium ion intermediate, often using a palladium catalyst, typically yields the more stable cis isomer. rsc.org

Palladium-Catalyzed Cross-Coupling: Highly diastereoselective syntheses of both cis- and trans-2,4-disubstituted piperidines have been achieved via Negishi coupling between substituted piperidinylzinc reagents and aryl iodides. thieme-connect.com

Modular Synthesis: A one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement, which shows excellent diastereoselectivity in the ring-forming step. nih.gov

These strategies provide a robust toolbox for accessing specific diastereomers of substituted (1-Benzylpiperidin-4-yl)propanedinitrile analogs.

Advanced Synthetic Transformations for Derivative Preparation

To explore the chemical space around (1-Benzylpiperidin-4-yl)propanedinitrile, advanced transformations can be employed to modify the core structure, either at the piperidine nitrogen or directly on the piperidine ring.

The N-benzyl group serves as a common protecting group and a foundational substituent in the synthesis of piperidine derivatives. mdpi.com However, its removal is often a key step to enable further derivatization. Several methods exist for N-debenzylation, allowing for the synthesis of a library of N-substituted analogs.

Common debenzylation techniques include:

Catalytic Hydrogenolysis: The most common method involves hydrogenation using a palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst) catalyst. This method is clean but can be incompatible with other reducible functional groups in the molecule. researchgate.netnih.gov Acetic acid can sometimes be used as an additive to facilitate the reaction. nih.gov

Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) can achieve chemoselective debenzylation of N-benzyl tertiary amines, even in the presence of other sensitive groups like O-benzyl ethers. rsc.org

Base-Promoted Oxidation: A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been shown to rapidly and efficiently debenzylate a wide variety of nitrogen-containing heterocycles. researchgate.net

Once the secondary amine is unmasked, it can be re-functionalized by reacting it with a wide range of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to install diverse functionalities at the nitrogen atom.

Directly modifying the C-H bonds of the piperidine ring represents a modern and efficient strategy for creating derivatives. Significant advances in C-H functionalization have provided tools to selectively introduce substituents at specific positions. nih.govrsc.orgchemrxiv.org

A particularly powerful approach involves rhodium-catalyzed C-H insertion reactions. nih.gov This methodology has been extensively used for the site-selective and stereoselective synthesis of methylphenidate analogs. researchgate.net The site selectivity (e.g., C2 vs. C4) is controlled by the choice of the rhodium catalyst and the nature of the nitrogen protecting group. nih.govresearchgate.net For example, C-H functionalization of N-Boc-piperidine can lead to 2-substituted analogs, whereas using other directing groups in combination with specific rhodium catalysts can favor functionalization at the C4 position. nih.gov This catalyst-controlled approach allows for the installation of various functional groups, such as esters or aryl groups, directly onto the piperidine backbone, bypassing the need for multi-step sequences starting from pre-functionalized rings.

Table 2: C-H Functionalization Sites on Piperidine Ring This table is interactive. Users can sort columns by clicking on the headers.

| Position | Electronic/Steric Properties | Controlling Factor | Typical Reaction |

|---|---|---|---|

| C2 | Electronically activated, sterically accessible | Catalyst and N-protecting group | Rhodium-catalyzed C-H insertion |

Advanced Spectroscopic and Structural Characterization of 1 Benzylpiperidin 4 Yl Propanedinitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals for (1-Benzylpiperidin-4-yl)propanedinitrile can be achieved, confirming the connectivity of the benzyl (B1604629), piperidine (B6355638), and propanedinitrile moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and piperidine groups, and the methine protons of the piperidine ring and the propanedinitrile group.

Benzyl Group: The five protons on the phenyl ring typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm. The two benzylic protons (CH₂ adjacent to the nitrogen and the phenyl ring) are expected to produce a singlet at around δ 3.50 ppm.

Piperidine Ring: The piperidine protons resonate in the aliphatic region. The protons at the 2- and 6-positions (adjacent to the nitrogen) are expected to appear as multiplets around δ 2.80-3.00 ppm. The protons at the 3- and 5-positions would likely be observed as multiplets between δ 1.70 and 1.90 ppm. The methine proton at the 4-position, being adjacent to the electron-withdrawing dinitrile group, is shifted downfield to approximately δ 3.10-3.30 ppm.

Propanedinitrile Group: The single methine proton attached to the two nitrile groups is expected to be significantly deshielded, appearing as a doublet around δ 4.00 ppm, with coupling to the C4-proton of the piperidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Benzyl Group: The spectrum would show characteristic signals for the aromatic carbons between δ 127.0 and 138.0 ppm. The benzylic carbon (CH₂) is expected around δ 63.0 ppm.

Piperidine Ring: The C2 and C6 carbons adjacent to the nitrogen typically appear around δ 53.0 ppm. The C3 and C5 carbons are expected in the δ 28.0-30.0 ppm range, while the C4 carbon, substituted with the dinitrile group, would be found around δ 35.0-40.0 ppm.

Propanedinitrile Group: The two nitrile carbons (C≡N) produce sharp signals in the downfield region, typically between δ 112.0 and 115.0 ppm. The methine carbon attached to the piperidine ring is expected at approximately δ 25.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Benzylpiperidin-4-yl)propanedinitrile

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl-CH₂ | 3.50 (s, 2H) | 63.0 |

| Benzyl-Ar-H | 7.20-7.40 (m, 5H) | 127.0-129.0 |

| Benzyl-Ar-C (quaternary) | - | 138.0 |

| Piperidine-H2, H6 | 2.80-3.00 (m, 4H) | 53.0 |

| Piperidine-H3, H5 | 1.70-1.90 (m, 4H) | 29.0 |

| Piperidine-H4 | 3.10-3.30 (m, 1H) | 38.0 |

| Malononitrile-CH | 4.00 (d, 1H) | 25.0 |

| Nitrile-C≡N | - | 114.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Key expected correlations would include cross-peaks between the H4 proton of the piperidine ring and the H3/H5 protons, as well as between the H3/H5 and H2/H6 protons, confirming the piperidine spin system. A crucial correlation would be observed between the piperidine H4 proton and the methine proton of the propanedinitrile group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of each carbon atom that has attached protons. For instance, the signal at ~3.50 ppm in the ¹H spectrum would correlate with the carbon signal at ~63.0 ppm in the ¹³C spectrum, assigning them to the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. youtube.com Expected key HMBC correlations would include:

The benzylic protons (CH₂) correlating to the C2/C6 carbons of the piperidine ring and the aromatic carbons of the benzyl group.

The piperidine H4 proton showing correlations to the C2/C6 and C3/C5 carbons, as well as to the methine and nitrile carbons of the propanedinitrile group.

The methine proton of the propanedinitrile group correlating to the C3/C5 and C4 carbons of the piperidine ring and the nitrile carbons.

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

While a specific crystal structure for (1-Benzylpiperidin-4-yl)propanedinitrile is not publicly available, analysis of related N-benzylpiperidine derivatives provides significant insight into its likely solid-state conformation. nih.govresearchgate.net X-ray crystallography studies on various piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For (1-Benzylpiperidin-4-yl)propanedinitrile (Molecular Formula: C₁₅H₁₇N₃), the expected exact mass is approximately 239.1422 g/mol .

The mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 239. The fragmentation pattern is anticipated to be dominated by cleavages characteristic of N-benzylpiperidine structures.

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the piperidine ring, leading to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91 . This is often the base peak in the spectrum for such compounds.

Piperidine Ring Fragmentation: The remaining piperidinylpropanedinitrile radical cation could undergo further fragmentation. Cleavage adjacent to the nitrogen atom can lead to the loss of the propanedinitrile group or fragmentation of the piperidine ring itself, resulting in various smaller charged fragments. A significant fragment ion corresponding to the piperidin-4-yl-propanedinitrile cation could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 239 | [C₁₅H₁₇N₃]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |

| 148 | [C₈H₁₀N₃]⁺ | Fragment from loss of the benzyl group [M-91]⁺ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹. The presence of two nitrile groups may lead to a slightly split or broadened peak in this region.

C-H Stretch: Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the piperidine and benzyl methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching of the tertiary amine in the piperidine ring would result in absorptions in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The nitrile (C≡N) stretch is also Raman active and would appear strongly in the 2240-2260 cm⁻¹ region. The symmetric "breathing" mode of the aromatic ring typically gives a strong, sharp signal around 1000 cm⁻¹, which is a characteristic feature in Raman spectra of benzyl derivatives.

Table 3: Predicted Vibrational Spectroscopy Bands

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Nitrile (C≡N) | 2240-2260 (strong, sharp) | 2240-2260 (strong) | Stretching |

| Aromatic C-H | 3030-3100 (medium) | 3030-3100 (strong) | Stretching |

| Aliphatic C-H | 2850-2950 (strong) | 2850-2950 (strong) | Stretching |

| Aromatic C=C | 1450-1600 (variable) | 1600 (strong), 1000 (strong) | Ring Stretching / Breathing |

| C-N | 1000-1250 (medium) | - | Stretching |

Theoretical and Computational Chemistry Applied to 1 Benzylpiperidin 4 Yl Propanedinitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1-Benzylpiperidin-4-yl)propanedinitrile, DFT studies can be employed to model potential reaction pathways, such as metabolic degradation or synthetic routes. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a given reaction.

For instance, DFT calculations can elucidate the mechanism of cycloaddition reactions, a common transformation in organic chemistry. mdpi.com These studies model the formation of transition states and intermediates, revealing the energy barriers associated with different pathways. mdpi.com For (1-Benzylpiperidin-4-yl)propanedinitrile, DFT could be used to predict its reactivity with various biological nucleophiles or electrophiles, providing insight into its potential metabolic fate or mechanism of action. The calculations would reveal the most likely sites for chemical modification and the energetic favorability of such transformations. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It provides a map of electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net

| Feature | Predicted Electrostatic Potential | Implication |

| Nitrile Group Nitrogens | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |

| Benzyl (B1604629) Ring Hydrogens | Positive (Electron-poor) | Potential for π-stacking interactions, weak hydrogen bond donor |

| Piperidine (B6355638) Nitrogen | Negative (Electron-rich, but may be protonated) | Hydrogen bond acceptor, site of protonation |

| Piperidine Ring Hydrogens | Positive (Electron-poor) | Potential for hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like (1-Benzylpiperidin-4-yl)propanedinitrile. researchgate.net

These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments, such as in solution or when bound to a protein. Understanding the conformational landscape is vital, as a molecule's shape dictates its ability to fit into a receptor's binding site. researchgate.net MD simulations can also be used to study the stability of a ligand-protein complex, tracking key interactions and calculating the root mean square deviation (RMSD) of atomic positions to assess how the complex changes over time. nih.govresearchgate.net This provides insights into the strength and dynamics of the binding, which is essential for drug design. mdpi.com

Molecular Docking Studies for Ligand-Receptor Binding Modes and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdergipark.org.tr It is widely used to predict the binding mode and affinity of a small molecule ligand, such as (1-Benzylpiperidin-4-yl)propanedinitrile or its derivatives, to the active site of a target receptor. nih.govresearchgate.net

Studies on structurally related pyridine (B92270) dicarbonitriles have utilized molecular docking to investigate their interactions with sigma (σ) receptors. researchgate.netnih.gov In these studies, derivatives containing the (1-benzylpiperidin-4-yl) moiety were docked into a three-dimensional model of the human σ1 receptor. researchgate.net The results revealed key interactions, such as π-anion interactions between the pyridine ring and acidic residues like Asp29, and hydrogen bonds between amine groups and residues like Glu73. nih.gov The docking scores, which estimate the binding energy, correlated well with experimentally determined binding affinities (Ki values). researchgate.netnih.gov For example, a derivative with high affinity (Ki = 1.45 nM) showed a favorable docking binding energy of -11.2 kcal/mol. researchgate.net These studies demonstrate how docking can elucidate the structural basis for high-affinity binding and guide the design of more potent ligands. researchgate.netnih.gov

| Compound Derivative | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Ligand 5 (Pyridine Dicarbonitrile) | Human σ1 Receptor | -11.2 | Not specified |

| Compound 15b (Benzimidazolinone) | Acetylcholinesterase | Not specified | Trp86, Trp286, Tyr341, Phe295, Arg296 |

| Derivative 21 (Arylpiperazine) | Androgen Receptor | Not specified | Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Nitrile-Functionalized Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For nitrile-functionalized piperidine derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on their physicochemical properties. researchgate.net

A QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 antagonists explored various physicochemical parameters like hydrophobicity (π), electronic (Hammett sigma), and steric properties. nih.gov The analysis revealed the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Molecular Shape Analysis (MSA), further highlighted the importance of specific structural features. For example, the model showed that a high relative negative charge (RNCG) and an increase in molecular length were beneficial for activity, while an increase in the molecular shadow area was detrimental. nih.gov Such models provide a quantitative framework for understanding how specific structural modifications impact biological activity, thereby guiding the optimization of lead compounds. mdpi.comnih.gov

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods to analyze and manage large chemical datasets, playing a crucial role in modern drug discovery. core.ac.uk For (1-Benzylpiperidin-4-yl)propanedinitrile, cheminformatics approaches are invaluable for designing novel analogs and identifying new potential drug candidates through virtual screening. mdpi.comnih.gov

Virtual screening involves computationally screening large libraries of compounds against a target receptor to identify those likely to bind. nih.gov This can be either structure-based, using molecular docking, or ligand-based, where compounds are compared to known active molecules. mdpi.com For example, a pharmacophore model can be built based on the key structural features of (1-Benzylpiperidin-4-yl)propanedinitrile required for activity. This model is then used as a filter to search databases for other molecules that share these features. Analog design involves the systematic modification of the lead compound's structure to improve properties like potency, selectivity, or pharmacokinetic profile, with the insights often derived from QSAR and molecular docking studies. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Benzylpiperidin 4 Yl Propanedinitrile

Nucleophilic Reactivity of the Nitrile Functionality

The propanedinitrile (malononitrile) moiety is characterized by the presence of two cyano (-C≡N) groups attached to the same carbon. These nitrile groups are susceptible to nucleophilic attack and can undergo a range of transformations, most notably reduction and hydrolysis.

Reduction to Amines: The nitrile groups can be reduced to primary amines using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. chemistrysteps.comjove.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine. jove.com Given the presence of two nitrile groups in (1-Benzylpiperidin-4-yl)propanedinitrile, a sufficient excess of the reducing agent is required to achieve complete reduction to the corresponding diamine, (1-Benzylpiperidin-4-yl)propane-1,3-diamine. In some cases with dinitriles, selective reduction of only one nitrile group can be challenging. reddit.com

Hydrolysis to Carboxylic Acids: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. chemguide.co.uksavemyexams.com This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Acidic Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid (HCl), will yield the corresponding dicarboxylic acid, (1-Benzylpiperidin-4-yl)malonic acid, and an ammonium (B1175870) salt. chemguide.co.ukorganicchemistrytutor.com The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. organicchemistrytutor.com

Alkaline Hydrolysis: Heating with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), initially forms the salt of the carboxylic acid (e.g., sodium (1-benzylpiperidin-4-yl)malonate) and releases ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free dicarboxylic acid. savemyexams.com The mechanism in basic conditions involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comorganicchemistrytutor.com

Thermodynamic studies on the hydrolysis of various nitriles indicate that these reactions generally proceed to completion, suggesting they are thermodynamically favorable. researchgate.net

| Reaction Type | Reagents and Conditions | Product | Mechanism Summary |

|---|---|---|---|

| Reduction | 1. LiAlH₄ in ether 2. Aqueous/acidic workup | (1-Benzylpiperidin-4-yl)propane-1,3-diamine | Successive nucleophilic addition of hydride ions to both nitrile groups. jove.com |

| Acidic Hydrolysis | Dilute HCl, heat (reflux) | (1-Benzylpiperidin-4-yl)malonic acid | Protonation of nitrile followed by nucleophilic attack of water, hydrolysis of intermediate amide. organicchemistrytutor.com |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. Acidification (e.g., HCl) | (1-Benzylpiperidin-4-yl)malonic acid | Nucleophilic attack of OH⁻ on nitrile, hydrolysis of intermediate amide, followed by protonation of the carboxylate salt. chemistrysteps.com |

Electrophilic Reactions Involving the Piperidine (B6355638) Nitrogen and Ring

The piperidine nitrogen in (1-Benzylpiperidin-4-yl)propanedinitrile is a tertiary amine, which acts as a Lewis base and a nucleophile. The benzyl (B1604629) group can also undergo electrophilic substitution, with its reactivity influenced by the attached piperidine ring.

Reactions at the Piperidine Nitrogen: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can react with electrophiles. One common reaction is N-alkylation to form a quaternary ammonium salt. This typically occurs when the compound is treated with an alkyl halide. researchgate.net For instance, reaction with methyl iodide would yield the corresponding N-benzyl-N-methyl-4-(dicyanomethyl)piperidinium iodide. Such reactions are generally carried out in a suitable solvent, sometimes with a weak base to scavenge the acid formed if the starting material were a secondary amine. researchgate.netuj.edu.pl

Electrophilic Aromatic Substitution: The N-benzyl group can undergo electrophilic aromatic substitution. The piperidinemethyl substituent acts as a directing group. The nitrogen atom can serve as a directing group for ortho-lithiation, which can then be quenched with various electrophiles. mdpi.com Palladium-catalyzed C-H activation can also lead to ortho-arylation of the benzyl group, where the piperidine nitrogen acts as a directing group to form a five-membered palladacycle intermediate. semanticscholar.org

| Reaction Type | Site of Reaction | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation (Quaternization) | Piperidine Nitrogen | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Ortho-Arylation (C-H Activation) | Benzyl Ring (Ortho position) | Pd(II) catalyst, Arylboronic acid pinacol (B44631) ester, oxidant | Ortho-arylated N-benzylpiperidine derivative. semanticscholar.org |

Cyclization and Annulation Reactions Incorporating the Propanedinitrile Moiety

The propanedinitrile (malononitrile) group is a classic building block in organic synthesis, known for its participation in various cyclization and annulation reactions. The high acidity of the methylene (B1212753) protons and the reactivity of the nitrile groups facilitate the formation of diverse heterocyclic systems. researchgate.net

Thorpe-Ziegler Reaction: As a dinitrile, (1-Benzylpiperidin-4-yl)propanedinitrile is a potential substrate for the Thorpe-Ziegler reaction, an intramolecular cyclization. wikipedia.orglscollege.ac.in This reaction involves the base-catalyzed self-condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone. buchler-gmbh.comchemeurope.comsynarchive.com For this specific compound, the reaction would lead to the formation of a six-membered ring fused to the piperidine ring, specifically a derivative of 3-amino-4-oxocyclohexane-1-carbonitrile.

Gewald Reaction: The activated methylene group of the propanedinitrile moiety can participate in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes. arkat-usa.orgwikipedia.org In a typical Gewald reaction, an α-activated nitrile, elemental sulfur, and a carbonyl compound (aldehyde or ketone) condense in the presence of a base to form a polysubstituted 2-aminothiophene. mdpi.comresearchgate.net (1-Benzylpiperidin-4-yl)propanedinitrile could serve as the activated nitrile component in this reaction. The mechanism is thought to involve an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgmdpi.com

Other Cycloadditions: Malononitrile (B47326) derivatives are also known to act as dienophiles or participate in other cycloaddition reactions. For example, they can react with α,β-unsaturated ketones in organocatalyzed [4+2] cycloadditions to form complex spirocyclic structures. rsc.org

| Named Reaction | Reactant Moiety | Typical Co-reactants/Conditions | Resulting Heterocyclic Core |

|---|---|---|---|

| Thorpe-Ziegler Reaction | Propanedinitrile | Strong base (e.g., NaH), then acid hydrolysis | Cyclic ketone fused to piperidine ring. buchler-gmbh.com |

| Gewald Reaction | Propanedinitrile | Aldehyde/ketone, elemental sulfur, base (e.g., morpholine) | Substituted 2-aminothiophene. wikipedia.orgmdpi.com |

| [4+2] Cycloaddition | Propanedinitrile | α,β-Unsaturated ketone, organocatalyst (e.g., L-proline) | Substituted cyclohexene (B86901) or spirocyclic systems. rsc.org |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The structural features of (1-Benzylpiperidin-4-yl)propanedinitrile allow for several metal-catalyzed transformations, particularly involving the cleavage of the N-benzyl group or the formation of new carbon-carbon bonds.

Catalytic Hydrogenolysis (Debenzylation): The N-benzyl group is a common protecting group for amines and can be removed by palladium-catalyzed hydrogenolysis. dntb.gov.ua This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst). nih.gov This transformation would cleave the benzylic C-N bond, yielding piperidine-4-ylpropanedinitrile and toluene. The conditions can often be optimized to be selective, even in the presence of other reducible functional groups. nacatsoc.org

Cross-Coupling Reactions: The piperidine and benzyl moieties can be functionalized to participate in cross-coupling reactions. For instance, if the piperidine ring were modified to be a suitable electrophile (e.g., an enol triflate derived from the corresponding piperidone), it could undergo Suzuki or Negishi cross-coupling reactions to introduce aryl groups at the 4-position. researchgate.net Conversely, as mentioned in section 5.2, the benzyl group can be directly arylated at the ortho position via palladium-catalyzed C-H activation. semanticscholar.org Suzuki coupling protocols have been developed for the synthesis of 4-benzylpiperidines, demonstrating the utility of palladium catalysis in functionalizing this scaffold. organic-chemistry.orgunisi.it

| Reaction Type | Catalyst/Reagents | Transformation | Product Type |

|---|---|---|---|

| N-Debenzylation | Pd/C or Pd(OH)₂, H₂ | Cleavage of the N-benzyl C-N bond | Piperidine-4-ylpropanedinitrile |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C bond formation (Aryl-Aryl or Aryl-Alkyl) | Functionalized piperidine or benzyl derivatives. organic-chemistry.org |

| Ortho-Arylation | Pd(II) catalyst, oxidant | Direct C-H functionalization of the benzyl ring | Ortho-arylated N-benzylpiperidine derivative. semanticscholar.org |

Reaction Kinetics and Thermodynamics Studies

While specific kinetic and thermodynamic data for reactions involving (1-Benzylpiperidin-4-yl)propanedinitrile are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous structures.

Reaction Kinetics: The rates of the reactions discussed are influenced by several factors:

Nucleophilic Reactions at Nitrile: The reduction or hydrolysis of the nitrile groups would be influenced by the steric hindrance imposed by the piperidine ring at the 4-position. However, given the flexibility of the connection, this effect may be minimal.

Electrophilic Reactions at Nitrogen: The rate of N-alkylation would depend on the reactivity of the electrophile and the solvent used. chemicalforums.com The nucleophilicity of the piperidine nitrogen is well-established.

Cyclization Reactions: The kinetics of the Thorpe-Ziegler intramolecular cyclization would depend on the stability of the carbanion formed upon deprotonation of the propanedinitrile moiety and the conformational feasibility of the ring closure to form a six-membered ring.

Piperidine Synthesis: Studies on the synthesis of substituted piperidines have shown that the reactions can follow second-order kinetics, with the initial condensation step often being the rate-determining step. ingentaconnect.com Kinetic studies of reactions between piperidine and various electrophiles have also been conducted to analyze mechanistic pathways. acs.orgrsc.org

Thermodynamics:

Nitrile Hydrolysis: The hydrolysis of nitriles to carboxylic acids and ammonia (or their respective salts) is generally a thermodynamically favorable process, with studies on similar compounds showing large negative Gibbs free energy changes, indicating the reactions proceed essentially to completion. researchgate.net

Reduction: The reduction of nitriles to amines with powerful reducing agents like LiAlH₄ is also a highly exothermic and thermodynamically favorable process.

Debenzylation: Catalytic hydrogenolysis is typically an energetically downhill process, driven by the formation of a stable aromatic hydrocarbon (toluene) and the conversion of a C-N single bond and an H-H bond to a C-H and an N-H bond.

Detailed experimental studies would be required to quantify the rate constants, activation energies, and thermodynamic parameters for the specific reactions of (1-Benzylpiperidin-4-yl)propanedinitrile.

Functional Derivatization and Analog Design Strategies for 1 Benzylpiperidin 4 Yl Propanedinitrile

Synthesis of Substituted (1-Benzylpiperidin-4-yl)propanedinitrile Analogs

The synthesis of analogs of (1-Benzylpiperidin-4-yl)propanedinitrile allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Key modifications can be introduced at the benzyl (B1604629) moiety, the piperidine (B6355638) ring, and the dinitrile group.

Modification of the Benzyl Moiety

The benzyl group of (1-Benzylpiperidin-4-yl)propanedinitrile is a prime target for modification to modulate interactions with biological targets. A common strategy involves the introduction of various substituents onto the phenyl ring. These substitutions can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and selectivity.

For instance, in the design of dual inhibitors for acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT), a series of (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives were synthesized with substitutions on the benzyl ring. mdpi.com The introduction of halogen substituents at position 3 of the aromatic ring, however, did not lead to an enhancement of activity towards AChE or promote interaction with SERT. mdpi.com In another study focused on multi-target-directed ligands for Alzheimer's disease, various substituents on the benzyl-piperidine residue have been explored, including fluorine, thiazole, indoline, benzofuran, thiophene, and chromene groups. researchgate.net

| Substitution on Benzyl Moiety | Rationale | Observed Outcome (Example Study) | Reference |

| Halogen (e.g., Cl, F) | Modulate electronic properties and lipophilicity | Did not enhance AChE inhibition or SERT affinity. | mdpi.com |

| Heterocyclic rings (e.g., Thiazole, Benzofuran) | Introduce additional interaction points, alter scaffold topology | Favorable for dual inhibition of AChE and MAO-B. | researchgate.net |

Derivatization at the Piperidine Ring

In a study on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a series of piperidine derivatives were synthesized to evaluate the SAR. nih.gov Modifications included varying the substituents on the piperidine nitrogen and exploring different linkages to the aromatic moiety. nih.gov Furthermore, the hydrogenation of substituted pyridines can lead to various diastereomers of substituted piperidines, expanding the accessible chemical space. mdpi.com

| Piperidine Ring Modification | Strategy | Example Application | Reference |

| N-Substitution | Introduction of various alkyl or aryl groups on the piperidine nitrogen. | Synthesis of MenA inhibitors. | nih.gov |

| Ring Carbon Substitution | Introduction of substituents at various positions on the piperidine ring. | Synthesis of regio- and diastereoisomers of methyl-substituted pipecolinates. | whiterose.ac.uk |

| Ring Conformation Control | Stereoselective synthesis to obtain specific cis/trans isomers. | Transformation of cis-piperidines to their trans-diastereoisomers. | whiterose.ac.uk |

Transformations of the Dinitrile Group into Other Functionalities

The propanedinitrile group is a highly versatile functional handle that can be transformed into a wide array of other functionalities, thereby enabling the exploration of diverse chemical space and biological targets. The chemistry of malononitrile (B47326) and its derivatives is rich, allowing for conversions into various heterocyclic systems and other functional groups.

One common transformation of the dinitrile group is its participation in cycloaddition reactions. For instance, nitrile oxides can react with various substrates to form heterocyclic rings. researchgate.net Additionally, the dinitrile moiety can be a precursor for the synthesis of aminopyridines. researchgate.net Tandem alkynyl aza-Prins-Ritter reactions have also been utilized to synthesize pyrrolidine (B122466) and piperidine derivatives, where the nitrile group plays a stabilizing role. rsc.org While specific examples starting from (1-Benzylpiperidin-4-yl)propanedinitrile are not extensively documented, the general reactivity of the malononitrile group suggests numerous possibilities for derivatization.

| Transformation | Resulting Functionality | Potential Application |

| Hydrolysis | Carboxylic acids, amides | Introduce polar groups, potential for further amide coupling |

| Reduction | Amines | Introduce basic centers, potential for further derivatization |

| Cycloaddition | Heterocyclic rings (e.g., pyrazoles, isoxazoles) | Create novel scaffolds with different biological activities |

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. bhsai.orgnih.gov These approaches are particularly relevant for the (1-Benzylpiperidin-4-yl)propanedinitrile scaffold, where modifications to the core structure can lead to new intellectual property and enhanced drug-like characteristics.

A notable example of scaffold hopping involves the replacement of the 4-benzylpiperidine (B145979) moiety with other structural elements. In the development of GluN2B receptor ligands, the benzylpiperidine group was substituted with fluorinated ω-phenylalkylamino groups. nih.gov While this replacement was not well-tolerated in some scaffolds like benzoxazolones and indoles, other core structures such as tetrahydro-3-benzazepines and -benzo nih.govannulenes retained significant interaction with the target receptor. nih.gov

Bioisosteric replacement of the piperidine ring itself is another viable strategy. The piperidine ring is one of the most frequently used ring structures in pharmaceuticals. mykhailiukchem.org Novel bioisosteres such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed to mimic the piperidine scaffold, often leading to improved solubility and metabolic stability. enamine.netresearchgate.netresearchgate.net For instance, replacing the piperazine (B1678402) moiety, which is structurally related to piperidine, with diazaspiroalkanes has been shown to retain or even enhance affinity for certain protein targets. nih.gov

| Original Scaffold/Moiety | Hopped/Replaced Scaffold | Rationale | Reference |

| 4-Benzylpiperidine | Fluorinated ω-phenylalkylamino groups | Introduce fluorine for potential imaging applications and alter flexibility. | nih.gov |

| Piperidine | 2-Azaspiro[3.3]heptane | Improve solubility and metabolic stability while maintaining overall shape. | enamine.netresearchgate.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Offer an alternative piperidine bioisostere with potentially improved properties. | researchgate.net |

| Piperazine | Diazaspiroalkanes | Modulate target affinity and selectivity. | nih.gov |

Design of Multi-Target Directed Ligands incorporating the (1-Benzylpiperidin-4-yl) Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. The (1-Benzylpiperidin-4-yl) scaffold is a promising framework for the design of such agents.

Several studies have focused on designing MTDLs based on the N-benzylpiperidine core for Alzheimer's disease. researchgate.netnih.gov These efforts aim to create compounds that can, for example, inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes implicated in the pathology of the disease. researchgate.netnih.gov Another approach involves the dual inhibition of AChE and the serotonin transporter (SERT) to address both cognitive and depressive symptoms associated with Alzheimer's. mdpi.com The rational design of these MTDLs often involves integrating structural features known to interact with each target into a single molecule. For example, the N-benzylpiperidine moiety is a known pharmacophore for AChE inhibition, and this can be combined with other fragments that confer affinity for a secondary target. nih.gov

| Target Combination | Disease Area | Design Strategy | Reference |

| AChE and SERT | Alzheimer's Disease | Combining pharmacophores for both targets on a piperidine scaffold. | mdpi.com |

| AChE and BACE-1 | Alzheimer's Disease | Utilizing the N-benzylpiperidine core for AChE inhibition and adding functionalities for BACE-1 interaction. | researchgate.netnih.gov |

| AChE and BuChE | Alzheimer's Disease | Rational modification of existing AChE inhibitors to incorporate BuChE inhibitory activity. | nih.gov |

Synthesis of Fluorescent Probes and Chemical Tools for Biological Investigations

Fluorescent probes and chemical tools are indispensable for studying the biological roles of molecules and their targets. rsc.orgchemrxiv.orgcore.ac.uk The (1-Benzylpiperidin-4-yl) scaffold can be functionalized with fluorophores to create such tools for imaging and mechanistic studies.

The synthesis of fluorescent probes often involves the conjugation of a fluorescent dye to the molecule of interest. The piperidine ring in the (1-Benzylpiperidin-4-yl)propanedinitrile scaffold provides a convenient attachment point for fluorophores. For example, piperidine-substituted naphthalimide derivatives have been synthesized and their fluorescent properties investigated. nih.gov In another study, indole (B1671886) derivatives bearing a spiro[isobenzofuran-1,4'-piperidine] moiety were functionalized with various fluorescent tags to develop high-affinity probes for sigma receptors. nih.gov These probes are valuable for studying the distribution and function of these receptors in biological systems. nih.gov The choice of fluorophore and the linking strategy are critical for preserving the biological activity of the parent molecule while achieving the desired photophysical properties.

| Scaffold | Fluorophore | Linkage Strategy | Application | Reference |

| Piperidine-substituted naphthalimide | Naphthalimide | Integrated into the core structure | Water sensing | nih.gov |

| Spiro[isobenzofuran-1,4'-piperidine] | Various fluorescent tags | Covalent attachment to the indole moiety | Sigma receptor imaging | nih.gov |

| General Piperidine Derivatives | Various | Amide or other covalent bonds | General biological imaging and assays | rsc.org |

Applications of 1 Benzylpiperidin 4 Yl Propanedinitrile in Chemical Biology and As Research Tools

Modulation of Neurotransmitter Systems and Receptor Interactions

The 1-benzylpiperidine (B1218667) moiety is a well-established pharmacophore that interacts with multiple components of neurotransmitter systems. Derivatives of (1-benzylpiperidin-4-yl)propanedinitrile have been instrumental in research aimed at understanding and modulating these systems, including dopamine (B1211576) receptors, acetylcholinesterase, and monoamine oxidase.

The 1-benzylpiperidine structure is recognized as a "privileged structure" for its ability to bind to aminergic G protein-coupled receptors (GPCRs), including dopamine receptors. mdpi.com While direct studies on (1-benzylpiperidin-4-yl)propanedinitrile are limited, extensive research on its structural analogs has provided significant insights into dopamine receptor interactions.

Derivatives built from the 1-benzyl-4-piperidone precursor, from which (1-benzylpiperidin-4-yl)propanedinitrile is synthesized, have shown notable affinity for dopamine receptors. For instance, the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, an analog of the core structure, was identified as having a high affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com Further research into piperidine-based ligands has led to the development of potent and selective antagonists for the dopamine D4 receptor (D4R). nih.gov These studies underscore the importance of the 1-benzylpiperidine core in achieving high affinity and selectivity for specific dopamine receptor subtypes, making its derivatives valuable tools for probing receptor function and for the potential development of treatments for conditions like glioblastoma. nih.gov

| Compound/Scaffold | Receptor Target | Finding |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 Receptor | Exhibits high affinity with a Ki value of 151 nM. mdpi.com |

| 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold | Dopamine D4 Receptor | Led to the identification of antagonists with exceptional binding affinity (Ki = 0.3 nM) and high selectivity (>2000-fold) over other dopamine receptor subtypes. chemrxiv.org |

| 3- and 4-hydroxypiperidine (B117109) compounds | Dopamine D4 & Sigma-1 Receptors | Revealed a common pharmacophore with key interactions at Asp115 (D4) and Glu172 (σ1), guiding the development of selective modulators. chemrxiv.org |

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. nih.govnih.gov The 1-benzylpiperidine moiety is a core component of many potent AChE inhibitors. sigmaaldrich.com

Research into polyfunctionalized pyridines incorporating the 1-benzylpiperidine group has yielded compounds with potent dual-target activities. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a powerful inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively. nih.gov In this class of molecules, the 1-benzylpiperidine moiety is explicitly credited with the observed cholinesterase inhibition properties. nih.gov The mechanism of AChE inhibition generally involves the binding of the inhibitor to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. nih.govwikipedia.org

| Derivative Class | Target Enzyme | Key Findings |

| Polyfunctionalized Pyridines with 1-benzylpiperidine moiety | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Compound 5 showed potent dual inhibition with IC50 = 13 nM (AChE) and 3.1 µM (BuChE). nih.gov |

| (α)-Lipoic acid and 4-amino-1-benzyl piperidine (B6355638) hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Hybrid compounds demonstrated effective inhibition against both AChE (IC50 = 1.75 µM) and BuChE (IC50 = 5.61 µM). researchgate.net |

| 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) | Some derivatives exhibited moderate inhibitory activity against AChE. nih.govnih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. jmb.or.krwikipedia.org The 4-benzylpiperidine (B145979) scaffold has been investigated for its role in MAO inhibition.

Studies on 4-benzylpiperidine itself show it acts as a weak monoamine oxidase inhibitor, with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. wikipedia.org More complex derivatives have been synthesized to achieve higher potency and selectivity. Research on pyridazinobenzylpiperidine derivatives has identified compounds with potent and selective MAO-B inhibition, with the most active compound showing an IC50 value of 0.203 μM. mdpi.com In other studies of multifunctional compounds, the 1-benzylpiperidine portion of the molecule was primarily associated with cholinesterase inhibition, while a different part of the molecule, such as an N-(prop-2-yn-1-yl)amino moiety, was responsible for MAO inhibition. nih.gov

| Compound/Scaffold | Target Enzyme | Inhibitory Activity (IC50) |

| 4-Benzylpiperidine | MAO-A / MAO-B | 130 µM / 750 µM (Weak inhibition) wikipedia.org |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 µM (Potent and selective) mdpi.com |

| Polyfunctionalized Pyridine (B92270) Derivative 7 | MAO-A | 3950 nM (Selective) nih.gov |

Antimicrobial and Antiviral Research Applications

The piperidine ring is a common structural motif in many biologically active compounds, and its derivatives have been widely explored for antimicrobial and antiviral properties. ijnrd.orgbiointerfaceresearch.combiomedpharmajournal.org While direct testing of (1-benzylpiperidin-4-yl)propanedinitrile is not extensively documented, related structures have shown significant activity.

In antimicrobial research, derivatives of N-benzyl piperidin-4-one have demonstrated potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli. researchgate.netresearchgate.net Further studies on other piperidine derivatives have confirmed their potential as templates for developing new antibacterial and antifungal agents. biomedpharmajournal.orgresearchgate.netnih.gov A closely related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been incorporated into bioactive films that display promising antimicrobial potency against a range of pathogens, including P. aeruginosa, S. aureus, and C. albicans, suggesting the utility of the piperidinyl propanenitrile structure in developing materials for drug delivery and fighting microbial infections. nih.gov

In the antiviral field, piperidine derivatives are being investigated as potential therapeutic agents. ijnrd.org For example, novel piperidine-linked aminopyrimidine derivatives containing an N-benzyl group have been discovered as HIV-1 reverse transcriptase inhibitors with broad activity against drug-resistant viral strains. researchgate.net

Use as Synthetic Intermediates in Complex Molecule Synthesis

The (1-benzylpiperidin-4-yl)propanedinitrile structure is derived from 1-benzyl-4-piperidone, a highly versatile and crucial synthetic intermediate in medicinal chemistry. chemicalbook.com This ketone is a key starting material for the synthesis of a wide array of complex pharmaceutical agents.

Notably, 1-benzyl-4-piperidone is a cornerstone in the synthesis of neuroleptics and potent analgesics, including analogs of fentanyl. mdpi.com It is also used to create 4-arylpiperidines through methods like the Shapiro reaction followed by palladium-catalyzed cross-coupling, which are important structures in medicinal chemistry. nih.govresearchgate.net The propanedinitrile group (a malononitrile) attached to the piperidine ring is also a valuable functional handle, known for its reactivity in Knoevenagel condensations and as a precursor for various heterocyclic systems. The combination of the established 1-benzylpiperidine core with the reactive dinitrile group makes (1-benzylpiperidin-4-yl)propanedinitrile a potentially useful, though less documented, intermediate for synthesizing diverse and complex molecular architectures.

Exploration of Biological Activities (Focus on Mechanistic Understanding and Tool Development)

Derivatives containing the (1-benzylpiperidin-4-yl) core are valuable as research tools for dissecting biological mechanisms, largely due to their ability to interact with multiple targets. This polypharmacology allows for the development of probes to study complex disease networks.

A prime example is the development of multi-target ligands for neurodegenerative diseases. As mentioned, a dicarbonitrile derivative incorporating the (1-benzylpiperidin-4-yl) moiety demonstrated potent dual inhibition of acetylcholinesterase and also high affinity for sigma-1 (σ1) receptors (Ki = 1.45 nM). nih.gov The σ1 receptor is implicated in numerous neurological disorders, including neuropathic pain and Alzheimer's disease. chemrxiv.orgnih.gov A derivative of this class, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has been shown to reverse mechanical allodynia in a model of neuropathic pain through its action as a σ1R antagonist. nih.gov

The ability to design molecules based on the (1-benzylpiperidin-4-yl) scaffold that can selectively or simultaneously modulate different biological targets (e.g., dopamine receptors, cholinesterases, sigma receptors) makes them powerful tools for understanding the interplay between these systems and for identifying novel therapeutic strategies. chemrxiv.orgnih.gov

Role in Mechanistic Enzymology Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the role of (1-Benzylpiperidin-4-yl)propanedinitrile in mechanistic enzymology were identified. Research in this area tends to focus on more complex derivatives containing the 1-benzylpiperidine moiety, which have been investigated for their effects on various enzymes, particularly cholinesterases. However, information pertaining solely to (1-Benzylpiperidin-4-yl)propanedinitrile and its application as a tool in the study of enzyme mechanisms is not present in the reviewed sources. Therefore, detailed research findings and data tables on its specific interactions, inhibitory constants, or its use in elucidating enzymatic pathways cannot be provided.

Future Research Directions and Emerging Trends for 1 Benzylpiperidin 4 Yl Propanedinitrile

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of (1-Benzylpiperidin-4-yl)propanedinitrile is conventionally achieved through the Knoevenagel condensation of 1-benzyl-4-piperidone with malononitrile (B47326). researchgate.net While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Key areas of development include:

Catalytic Systems: Exploration of novel catalysts, including metal-based and organocatalysts, could enhance the efficiency and selectivity of the condensation reaction. The development of stereoselective catalytic systems will be crucial for accessing specific stereoisomers, which may exhibit distinct biological activities.

Flow Chemistry: The application of continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Future efforts may focus on adapting the synthesis of (1-Benzylpiperidin-4-yl)propanedinitrile and its derivatives to flow-based systems.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, will be a growing trend. For instance, exploring the use of ionic liquids as reaction media has shown promise in related syntheses. researchgate.net

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Domino Reactions | Fewer steps, reduced waste, higher efficiency. researchgate.net | Design of novel multi-component reactions. |

| Advanced Catalysis | Higher yields, improved selectivity, access to specific stereoisomers. | Development of novel organocatalysts and metal complexes. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Use of biodegradable solvents and renewable resources. |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of bioactive molecules. For (1-Benzylpiperidin-4-yl)propanedinitrile and its derivatives, these approaches can provide deep insights into their interactions with biological targets and guide the design of more potent and selective compounds.

Future research in this area will likely involve:

Molecular Docking and Dynamics Simulations: These techniques will continue to be used to predict the binding modes of (1-Benzylpiperidin-4-yl)propanedinitrile derivatives to their target proteins, such as sigma receptors. nih.gov Advanced simulation methods can help elucidate the dynamic nature of these interactions and identify key residues involved in binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can provide a more accurate description of the electronic effects within the binding site, leading to a better understanding of the forces driving ligand-receptor recognition.

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, pharmacophore models can be developed to identify the essential structural features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new potential hits.

ADME/Tox Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds are becoming increasingly sophisticated. Integrating these models early in the drug discovery process can help to identify and eliminate candidates with unfavorable pharmacokinetic or toxicological profiles.

Integration with High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological activity of large numbers of compounds. chemdiv.com The integration of HTS with diverse compound libraries is a cornerstone of modern drug discovery. lifechemicals.com

Emerging trends in this area include:

Phenotypic Screening: In contrast to target-based screening, phenotypic screening assesses the effects of compounds on cell models that mimic a specific disease state. nih.gov This approach can identify compounds that act through novel mechanisms of action.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed picture of the biological effects of a compound.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov These fragments can then be elaborated into more potent lead compounds.

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This enables the rapid identification of hits against a wide range of biological targets.

The application of these HTS methodologies to libraries containing (1-Benzylpiperidin-4-yl)propanedinitrile and its analogs will be crucial for identifying new biological activities and therapeutic applications.

| Screening Method | Description | Application for (1-Benzylpiperidin-4-yl)propanedinitrile |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against a specific target. chemdiv.comku.edu | Rapidly profile derivatives against various receptors and enzymes. |

| Phenotypic Screening | Evaluates compound effects in disease-relevant cellular models. nih.gov | Discover novel therapeutic applications beyond initial targets. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Gain detailed insights into the mechanism of action at a cellular level. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments to identify binding partners for subsequent optimization. nih.gov | Identify key binding interactions of the core scaffold to guide lead development. |

Exploration of New Chemical Transformations and Reactivity Patterns

The dinitrile and piperidine (B6355638) moieties of (1-Benzylpiperidin-4-yl)propanedinitrile offer multiple avenues for further chemical modification. Future research will focus on exploring novel chemical transformations to diversify the core structure and generate new analogs with improved properties.

Potential areas of exploration include:

Functionalization of the Dinitrile Group: The cyano groups can be transformed into a variety of other functional groups, such as amides, carboxylic acids, and tetrazoles, which can alter the compound's physicochemical properties and biological activity.

Modification of the Piperidine Ring: The piperidine ring can be functionalized at various positions to introduce new substituents that can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacement: The benzyl (B1604629) group or other parts of the molecule can be replaced with bioisosteres to improve properties such as metabolic stability or to explore new interactions with the biological target.

Click Chemistry: The use of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to efficiently link the (1-Benzylpiperidin-4-yl)propanedinitrile scaffold to other molecular fragments, enabling the rapid generation of diverse compound libraries. chemrxiv.org

Design of Next-Generation Chemical Probes and Research Tools

High-quality chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.gov The development of next-generation probes based on the (1-Benzylpiperidin-4-yl)propanedinitrile scaffold could significantly advance our understanding of its biological targets.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent tag to the molecule can enable its visualization in cells and tissues, allowing for the study of its subcellular localization and dynamics. acs.org

Photoaffinity Probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with the target protein. This allows for the identification and characterization of the protein target.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification of the target protein, facilitating its identification by mass spectrometry.